molecular formula C17H20N2O2 B268249 N-(3-sec-butoxyphenyl)-N'-phenylurea

N-(3-sec-butoxyphenyl)-N'-phenylurea

Cat. No.: B268249
M. Wt: 284.35 g/mol
InChI Key: WCGCHZKCGCOCKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-sec-butoxyphenyl)-N'-phenylurea is an unsymmetrical N,N′-diarylurea derivative characterized by a sec-butoxy group (-O-sec-butyl) at the 3-position of one phenyl ring and an unsubstituted phenyl group on the adjacent urea nitrogen. Urea derivatives are widely studied for their biological activities, including cytokinin-like effects in plants , anticancer , and anti-inflammatory applications .

Properties

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

1-(3-butan-2-yloxyphenyl)-3-phenylurea

InChI

InChI=1S/C17H20N2O2/c1-3-13(2)21-16-11-7-10-15(12-16)19-17(20)18-14-8-5-4-6-9-14/h4-13H,3H2,1-2H3,(H2,18,19,20)

InChI Key

WCGCHZKCGCOCKJ-UHFFFAOYSA-N

SMILES

CCC(C)OC1=CC=CC(=C1)NC(=O)NC2=CC=CC=C2

Canonical SMILES

CCC(C)OC1=CC=CC(=C1)NC(=O)NC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The biological activity of N,N′-diarylureas is highly dependent on substituent type, position, and electronic properties. Below is a comparative analysis with key analogs:

Compound Substituents Key Activities Applications References
N-(3-sec-butoxyphenyl)-N'-phenylurea 3-sec-butoxy (electron-donating) Hypothetical: Moderate lipophilicity Potential agrochemical or drug candidate (speculative) N/A
CPPU (N-(2-chloro-4-pyridyl)-N'-phenylurea) 2-Cl-4-pyridyl (electron-withdrawing) Cytokinin mimic, CKX inhibition, fruit growth promotion Plant growth regulator (kiwifruit, grapes)
CTPPU (N-[4-Cl-3-CF₃-phenyl]-N'-phenylurea) 4-Cl, 3-CF₃ (electron-withdrawing) Anticancer (NSCLC cell cycle arrest) Oncology research
N-(4-Methoxybenzoyl)-N'-phenylurea 4-methoxybenzoyl (electron-donating) CNS depressant, cytotoxicity (HeLa cells) Neurological/anticancer research
N-(2-Chlorobenzoyl)-N'-phenylurea 2-Cl-benzoyl (electron-withdrawing) Cytotoxicity (HeLa cells) Anticancer research

Key Findings:

Substituent Effects on Bioactivity :

  • Electron-withdrawing groups (e.g., -Cl, -CF₃ in CTPPU) enhance anticancer activity by increasing electrophilicity and binding affinity to cellular targets .
  • Electron-donating groups (e.g., -O-sec-butyl, -OCH₃) may improve pharmacokinetics (e.g., prolonged half-life) but reduce receptor-binding potency compared to halogenated analogs .

Agricultural vs. Pharmaceutical Applications :

  • CPPU ’s pyridyl-Cl group confers strong cytokinin activity, promoting fruit enlargement and delaying senescence . In contrast, This compound ’s bulky ether group might reduce cytokinin receptor activation but enhance environmental persistence.
  • Benzoyl-substituted ureas (e.g., N-(4-methoxybenzoyl)-N'-phenylurea) show CNS depressant effects, suggesting urea backbone flexibility in crossing blood-brain barriers .

Synthetic Routes: Most N,N′-diarylureas are synthesized via isocyanate intermediates under mild conditions (e.g., methanol, sodium acetate) .

Data Table: Comparative Physicochemical Properties (Hypothetical)

Property This compound CPPU CTPPU N-(4-Methoxybenzoyl)-N'-phenylurea
Molecular Weight ~298.3 g/mol 257.7 g/mol 332.7 g/mol ~286.3 g/mol
LogP (Lipophilicity) High (branched ether) Moderate (Cl) High (CF₃, Cl) Moderate (OCH₃)
Bioactivity Unknown (speculated agrochemical) Cytokinin Anticancer CNS depressant
Key References N/A

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